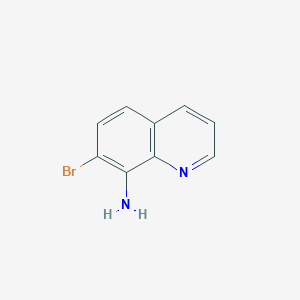

7-Bromoquinolin-8-amine

描述

BenchChem offers high-quality 7-Bromoquinolin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromoquinolin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

7-bromoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXBTAPQBGUKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Br)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511355 | |

| Record name | 7-Bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85656-65-1 | |

| Record name | 7-Bromo-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85656-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Importance of 7-Bromoquinolin-8-amine

An In-depth Technical Guide to the Chemical Properties of 7-Bromoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Within this class, 7-Bromoquinolin-8-amine emerges as a particularly valuable synthetic intermediate. Its strategic placement of a bromine atom and an amino group on the quinoline core provides two distinct and versatile handles for chemical modification. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 7-Bromoquinolin-8-amine, providing researchers with the foundational knowledge required to leverage this molecule in drug discovery and materials science. The presence of the bromine at the 7-position allows for a variety of palladium-catalyzed cross-coupling reactions, while the amino group at the 8-position can be readily derivatized, making this compound a powerful building block for creating diverse molecular libraries.[2][3]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 7-Bromoquinolin-8-amine is fundamental to its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

Summary of Physicochemical Data

The key physicochemical properties of 7-Bromoquinolin-8-amine are summarized in the table below, based on data from comprehensive chemical databases.[4]

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChem[4] |

| Molecular Weight | 223.07 g/mol | PubChem[4] |

| IUPAC Name | 7-bromoquinolin-8-amine | PubChem[4] |

| CAS Number | 85656-65-1 | PubChem[4] |

| XLogP3 (Lipophilicity) | 2.2 | PubChem[4] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[4] |

Spectral Characteristics

-

¹H NMR Spectroscopy : The spectrum is expected to show a series of signals in the aromatic region corresponding to the protons on the quinoline ring system. The two protons of the amino group at the C8 position would likely appear as a broad singlet, which would be exchangeable with D₂O.[7]

-

¹³C NMR Spectroscopy : Nine distinct signals are anticipated in the aromatic region of the spectrum, corresponding to the nine carbon atoms of the quinoline core.

-

Infrared (IR) Spectroscopy : Key absorptions would include a pair of N-H stretching bands characteristic of a primary amine in the region of 3350-3450 cm⁻¹. Other significant bands would correspond to C=C and C=N stretching vibrations of the aromatic quinoline ring and C-Br stretching.[7]

-

Mass Spectrometry : The mass spectrum should exhibit a molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), which is a definitive feature for bromo-containing compounds.

Caption: Overview of the core chemical and spectral properties of 7-Bromoquinolin-8-amine.

Synthesis and Methodologies

The synthesis of 7-Bromoquinolin-8-amine can be approached through several strategic routes, often involving the construction of the quinoline core followed by functional group interconversion, or the direct functionalization of a pre-formed quinoline ring.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 7-Bromoquinolin-8-amine involves the regioselective bromination of 8-aminoquinoline. The synthesis of 8-aminoquinoline itself is a well-established process, typically starting from quinoline via nitration to yield a mixture of 5-nitro and 8-nitroquinoline, followed by separation and reduction of the 8-nitro isomer.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Bromoquinolin-8-amine | C9H7BrN2 | CID 12846626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 7-Bromoquinolin-8-amine (CAS Number 85656-65-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinolin-8-amine is a halogenated derivative of the 8-aminoquinoline scaffold, a privileged structure in medicinal chemistry. The quinoline core is a fundamental bicyclic aromatic heterocycle that forms the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of a bromine atom at the 7-position and an amine group at the 8-position creates a versatile chemical intermediate with significant potential for further functionalization in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role as a building block for novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of 7-Bromoquinolin-8-amine are crucial for its handling, reactivity, and pharmacokinetic profile in potential drug candidates. While experimental data for this specific compound is not extensively published, a combination of computed data and information from closely related analogues provides a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 85656-65-1 | [1][2] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| IUPAC Name | 7-bromoquinolin-8-amine | [1] |

| Appearance | (Expected) Crystalline solid | Inferred from related compounds |

| Melting Point | Not available (related 7-bromoquinolin-8-ol: 138-143 °C) | [2] |

| Boiling Point | Not available (predicted for 7-bromoquinolin-8-ol: 327.9±22.0 °C) | [3] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from general properties of quinolines |

| XLogP3-AA | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of 7-Bromoquinolin-8-amine can be logically approached through a multi-step sequence starting from the readily available 8-hydroxyquinoline. The following protocol is a well-reasoned synthetic pathway based on established methodologies for related compounds.[2][4][5][6]

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 7-Bromoquinolin-8-amine.

Detailed Experimental Protocol (Adapted from Related Syntheses)

Step 1: Synthesis of 7-Bromoquinolin-8-ol [2]

-

To a stirred solution of quinolin-8-ol (1.0 eq) in chloroform, add N-bromosuccinimide (1.0 eq) portion-wise at 0 °C.

-

Slowly raise the temperature to 40 °C and stir for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Wash the crude product with water, followed by hexane and diethyl ether to yield 7-bromoquinolin-8-ol as a white solid.

Step 2: Synthesis of 7-Bromo-8-nitroquinoline (Alternative to Nitrosation/Reduction)

An alternative and more direct route to an amino precursor involves the nitration of 7-bromoquinoline.

-

To a solution of 7-bromoquinoline in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

-

Stir the mixture at room temperature for several hours, monitoring by TLC.

-

Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-bromo-8-nitroquinoline.

Step 3: Synthesis of 7-Bromoquinolin-8-amine

-

To a solution of 7-bromo-8-nitroquinoline (1.0 eq) in a mixture of ethanol, water, and acetic acid, add iron powder (excess).

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction to room temperature and neutralize with an aqueous solution of sodium hydroxide.

-

Filter the mixture through celite to remove iron residues, washing the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-Bromoquinolin-8-amine.

Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃): The spectrum would likely show characteristic signals for the quinoline ring protons. The protons on the pyridine ring (H2, H3, H4) would appear in the downfield region (δ 8.0-9.0 ppm), while the protons on the benzene ring (H5, H6) would be in the aromatic region (δ 7.0-8.0 ppm). The amine protons (-NH₂) would likely appear as a broad singlet.

Expected ¹³C NMR (in CDCl₃): The spectrum would display nine distinct signals for the carbon atoms of the quinoline ring. The carbon bearing the bromine atom (C7) and the carbon bearing the amine group (C8) would be significantly influenced by these substituents.

Expected IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (around 1500-1600 cm⁻¹), and C-Br stretching vibrations (in the fingerprint region).

Expected Mass Spectrometry (EI-MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Applications in Drug Discovery

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its antimalarial properties.[5][7] The primary amine at the 8-position and the bromine at the 7-position make 7-Bromoquinolin-8-amine a versatile building block for creating libraries of novel compounds.

Key Reactions and Synthetic Utility

-

N-Functionalization: The primary amine at the 8-position is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a variety of side chains. This is a common strategy in the development of antimalarial drugs like primaquine.[4]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 7-position serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the chemical diversity of the resulting molecules.[8]

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than a chloro-substituent, the bromo group can potentially undergo SNAr reactions under specific conditions, allowing for the introduction of nucleophiles at the 7-position.

Therapeutic Potential and Biological Activity

Derivatives of 8-aminoquinoline have demonstrated a broad spectrum of biological activities:

-

Anticancer Activity: Numerous studies have shown that substituted quinolines possess significant anticancer properties.[3][9][10] The mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt.[8] Some brominated 8-hydroxyquinolines have been shown to be potent inhibitors of topoisomerase I, an enzyme essential for DNA replication.[9]

-

Antimicrobial Activity: The quinoline scaffold is present in many antibacterial and antifungal agents.[1][11][12] The mechanism is often attributed to the chelation of essential metal ions and the disruption of microbial cell membranes.[7] Halogenated 8-hydroxyquinolines, in particular, have shown potent activity against both Gram-positive and Gram-negative bacteria.[13]

-

Antimalarial Activity: 8-aminoquinolines are the only class of drugs effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale malaria. The proposed mechanism of action involves metabolic activation by host enzymes (like CYP2D6) to form reactive intermediates. These metabolites can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that are toxic to the parasite.[14][15]

Caption: Generalized mechanism of action for antimalarial 8-aminoquinolines.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-Bromoquinolin-8-amine is not widely available, the safety precautions can be inferred from data on related halogenated quinolines.

-

Hazard Classification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Handle with appropriate personal protective equipment (PPE).

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

7-Bromoquinolin-8-amine is a valuable and versatile building block for the synthesis of a wide range of functional molecules. Its strategic substitution pattern allows for diverse chemical modifications, making it a compound of significant interest for researchers in drug discovery and materials science. The rich history of the 8-aminoquinoline scaffold in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antimalarial agents, underscores the potential of 7-Bromoquinolin-8-amine as a starting point for the creation of novel and potent therapeutic compounds. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

8-Amino quinolines. (n.d.). Pharmacy 180. Retrieved January 22, 2026, from [Link]

-

Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (n.d.). Liverpool School of Tropical Medicine. Retrieved January 22, 2026, from [Link]

-

Pharmacology of 8-aminoquinolines. (1981). Bulletin of the World Health Organization, 59(3), 397–406. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, F. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

8-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]

-

Krishna, P. S., & Pala, R. (2018). Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 653-660. [Link]

-

7-Bromoquinolin-8-amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Ökten, S., Çakmak, O., & Köprülü, T. K. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(10), 1158-1166. [Link]

-

Okide, G. B., Adikwu, M. U., & Esimone, C. O. (2000). Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. Biological & Pharmaceutical Bulletin, 23(2), 257-258. [Link]

-

Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2017). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Drug design, development and therapy, 11, 297. [Link]

-

1H-and 13C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 353-356. [Link]

-

7-Bromoquinolin-8-ol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Köprülü, T. K., Ökten, S., & Çakmak, O. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds, 1-21. [Link]

-

Kuchárová, V., Potočňák, I., & Lükőová, A. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Molecules, 27(23), 8206. [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3543. [Link]

-

Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. (2013). Der Pharma Chemica, 5(1), 22-28. [Link]

-

Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (2016). Tropical Biomedicine, 33(3), 512-520. [Link]

-

Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(11), 100742. [Link]

-

Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3046-3058. [Link]

-

7-Bromo-quinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). Tsi Journals. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 15. taylorandfrancis.com [taylorandfrancis.com]

7-Bromoquinolin-8-amine molecular structure and weight

An In-Depth Technical Guide to 7-Bromoquinolin-8-amine: Molecular Properties, Synthesis, and Applications

Abstract

7-Bromoquinolin-8-amine is a halogenated heterocyclic aromatic amine that serves as a highly valuable and versatile building block in medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] The specific substitution pattern of 7-Bromoquinolin-8-amine, featuring an amino group at the C-8 position and a bromine atom at the C-7 position, provides two distinct and reactive sites for further molecular elaboration. The bromine atom acts as a synthetic handle for introducing diverse functionalities through cross-coupling reactions, while the 8-amino group is a key site for derivatization and metal chelation. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, predicted spectroscopic profile, a proposed synthetic pathway with mechanistic rationale, and its potential applications in drug discovery and development. Safety and handling protocols based on analogous compounds are also detailed to ensure safe laboratory practice.

**2.0 Molecular Structure and Physicochemical Properties

Molecular Structure

7-Bromoquinolin-8-amine consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A bromine atom is substituted at position 7 of the benzene ring, and an amine group (-NH₂) is located at the adjacent position 8. This ortho-positioning of the bromo and amino groups influences the molecule's electronic properties, reactivity, and potential for intramolecular interactions.

Caption: Proposed synthetic workflow for 7-Bromoquinolin-8-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 8-Acetamidoquinoline

-

Dissolve 8-aminoquinoline (1 equivalent) in pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 8-acetamidoquinoline.

Step 2: Synthesis of 7-Bromo-8-acetamidoquinoline

-

Dissolve the 8-acetamidoquinoline (1 equivalent) from Step 1 in chloroform.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature while protecting the reaction from light.

-

Stir the mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. The formation of a new, less polar spot indicates product formation.

-

After completion, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 7-bromo-8-acetamidoquinoline.

Step 3: Synthesis of 7-Bromoquinolin-8-amine (Deprotection)

-

Suspend 7-bromo-8-acetamidoquinoline (1 equivalent) in a mixture of ethanol and 6M hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-90 °C) for 6-8 hours.

-

Monitor the hydrolysis of the amide by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~8-9.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 7-Bromoquinolin-8-amine.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final product.

Applications in Research and Drug Development

The Quinoline Scaffold as a Privileged Structure

The quinoline ring system is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. [3]Derivatives of quinoline are employed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. [4]The 8-hydroxyquinoline subclass, structurally related to the target molecule, is particularly noted for its strong metal-chelating properties, which are implicated in its neuroprotective and anticancer effects. [1][3][5]

7-Bromoquinolin-8-amine as a Versatile Intermediate

7-Bromoquinolin-8-amine is not just a potential bioactive molecule itself but a powerful intermediate for generating diverse chemical libraries.

-

Cross-Coupling Reactions: The bromine atom at the C-7 position is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the precise and efficient introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups), enabling systematic Structure-Activity Relationship (SAR) studies.

-

Derivatization of the Amino Group: The primary amine at C-8 can be readily converted into amides, sulfonamides, ureas, and other functional groups, further expanding the chemical space accessible from this starting material. [5]* Ligand Development: The 8-aminoquinoline motif is a well-known bidentate chelating agent for various metal ions. This property can be exploited to develop metal-based therapeutics, diagnostic imaging agents, or catalysts.

Caption: Application workflow for 7-Bromoquinolin-8-amine.

Safety, Handling, and Storage

Hazard Identification

While a specific Safety Data Sheet (SDS) for 7-Bromoquinolin-8-amine is not universally available, data from structurally similar compounds like 7-bromoquinoline and other aromatic amines suggest it should be handled as a hazardous substance. [6][7][8]Potential hazards include:

-

Skin Irritation: May cause skin irritation upon contact. [7][9]* Eye Irritation: Likely to cause serious eye irritation or damage. [7][9][10]* Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation. [7][9]* Toxicity: May be harmful if swallowed or absorbed through the skin.

Recommended Handling Procedures

All work with 7-Bromoquinolin-8-amine should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize exposure. [8]* Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are mandatory.

- Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears before use.

- Body Protection: A flame-resistant lab coat must be worn at all times.

-

Engineering Controls: Use a chemical fume hood for all weighing and transfer operations to control airborne dust.

-

Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [10]* Disposal: Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local environmental regulations for hazardous chemical waste. Do not allow the material to enter drains or waterways.

References

-

Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Crystal Structure Communications, 59(7), o443–o444. ([Link])

-

Ezeokonkwo, M. A., Ibeanu, F. N., Ezeb, C. C., & Ozioko, A. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(2), 99-112. ([Link])

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. ([Link])

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12846626, 7-Bromoquinolin-8-amine. Retrieved from [Link]

-

Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. ([Link])

-

Struga, M., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6689. ([Link])

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. Retrieved from [Link]

-

Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]

-

PENTA s.r.o. (2025). 8-Hydroxyquinoline - Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 384161, 7-Bromo-8-hydroxyquinoline. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. pentachemicals.eu [pentachemicals.eu]

A Technical Guide to the Synthesis of 7-Bromoquinolin-8-amine: Navigating the Challenges of Regioselectivity

Abstract

The synthesis of 7-bromoquinolin-8-amine from 8-aminoquinoline is a task of significant interest in medicinal chemistry and drug development, owing to the utility of halogenated quinolines as versatile intermediates. However, the direct electrophilic bromination of the 8-aminoquinoline scaffold is complicated by a lack of regioselectivity, often yielding a mixture of isomers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this synthetic challenge. It moves beyond a simple recitation of steps to explain the underlying chemical principles, discusses the outcomes of direct bromination approaches, and presents a robust, multi-step strategic pathway to achieve the target molecule with high selectivity. This guide is designed to be a self-validating system, grounding its protocols in established chemical transformations and providing the causal logic behind each experimental choice.

The Challenge: Regioselectivity in the Bromination of 8-Aminoquinoline

The 8-aminoquinoline core is an electron-rich aromatic system. The amino group at the C8 position is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. This electronic influence primarily activates the C5 and C7 positions of the quinoline ring. Consequently, direct exposure of 8-aminoquinoline to common brominating agents such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS) typically results in a mixture of products.[1][2]

Key products formed include:

-

5-Bromoquinolin-8-amine

-

7-Bromoquinolin-8-amine

-

5,7-Dibromoquinolin-8-amine

The relative ratios of these isomers are highly dependent on the specific reaction conditions, including the solvent, temperature, and stoichiometry of the brominating agent.[3] Crucially, the separation of the desired 7-bromo isomer from the 5-bromo byproduct is notoriously difficult due to their very similar physical properties and chromatographic behavior.[2] One study that reinvestigated the bromination of 8-substituted quinolines explicitly noted that 5-bromo- and 5,7-dibromo-8-aminoquinoline could not be isolated as sole products from the reaction mixture.[2]

This inherent lack of selectivity in the direct approach necessitates a more strategic and controlled synthetic plan to achieve the clean synthesis of 7-bromoquinolin-8-amine.

Mechanistic Considerations: The Directing Influence of the Amino Group

The outcome of the electrophilic substitution on the 8-aminoquinoline ring is governed by the stability of the Wheland intermediate (also known as an arenium ion) formed upon attack by the electrophile (Br⁺). The amino group at C8 can effectively stabilize a positive charge at the ortho (C7) and para (C5) positions through resonance.

Both pathways are electronically favored, leading to the observed mixture of products. Furthermore, the mono-brominated products are themselves activated towards further substitution, leading to the formation of the di-bromo adduct, particularly when more than one equivalent of the brominating agent is used.

Experimental Protocol: Non-Selective Direct Bromination

The following protocol, adapted from literature procedures, describes a direct bromination that yields a mixture of isomers.[2] It is presented here for completeness and to illustrate the challenges of this approach. Researchers undertaking this method must be prepared for a complex purification process with no guarantee of isolating the pure 7-bromo isomer.

Objective: To synthesize a mixture of brominated 8-aminoquinolines.

Materials:

-

8-Aminoquinoline

-

Molecular Bromine (Br₂)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 8-aminoquinoline (1.0 eq) in distilled CH₂Cl₂ (approx. 0.35 M solution) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Protect the flask from light by wrapping it in aluminum foil.

-

Prepare a solution of bromine (1.5 eq) in CH₂Cl₂.

-

Slowly add the bromine solution dropwise to the stirred 8-aminoquinoline solution over 10-15 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash it with 5% NaHCO₃ solution (3 x 20 mL) to quench any remaining bromine and HBr.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

-

Analysis: The resulting residue will contain a mixture of 5-bromo-8-aminoquinoline, 7-bromo-8-aminoquinoline, and 5,7-dibromo-8-aminoquinoline.[2] An NMR analysis of the crude product is required to determine the isomer ratio.

-

Purification: Column chromatography on silica gel is required. However, complete separation of the 5- and 7-bromo isomers is reported to be extremely challenging.[2]

| Parameter | Condition | Rationale |

| Starting Material | 8-Aminoquinoline | The substrate for electrophilic bromination. |

| Brominating Agent | Bromine (Br₂) | A common and effective source of electrophilic bromine. |

| Stoichiometry | ~1.5 eq Br₂ | Using more than 1.0 eq increases the likelihood of mono-bromination but also risks di-bromination. |

| Solvent | CH₂Cl₂ | A common, relatively inert solvent for bromination reactions. |

| Temperature | Room Temperature | Sufficient for the activated quinoline ring system. |

| Workup | NaHCO₃ wash | Neutralizes acidic byproducts (HBr) and quenches excess Br₂. |

| Expected Outcome | Mixture of isomers | Due to the ortho- and para-directing nature of the C8-amino group. |

A Strategic Approach: The Protection-Bromination-Deprotection Pathway

To overcome the regioselectivity issues, a more robust and controllable three-step synthesis is proposed. This strategy involves temporarily modifying the directing amino group to alter its electronic and steric influence, thereby favoring substitution at the desired C7 position. The most common and practical approach is to protect the amine as an acetamide.

Step 1: Protection of the Amino Group (Acetylation)

Objective: To synthesize N-(quinolin-8-yl)acetamide (8-acetamidoquinoline).

Causality: Converting the highly activating -NH₂ group to a less activating, more sterically bulky -NHCOCH₃ group is the key to controlling regioselectivity. The acetamido group is still an ortho-, para-director, but its steric hindrance is expected to disfavor substitution at the more crowded C5 position, thereby promoting reaction at C7.

Materials:

-

8-Aminoquinoline

-

Acetic Anhydride

-

Pyridine or Triethylamine (as base and/or solvent)

-

Water

Procedure:

-

Dissolve 8-aminoquinoline (1.0 eq) in pyridine or an inert solvent like dichloromethane containing triethylamine (1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product and quench excess acetic anhydride.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield N-(quinolin-8-yl)acetamide.

Step 2: Regioselective Bromination of N-(quinolin-8-yl)acetamide

Objective: To synthesize 7-bromo-N-(quinolin-8-yl)acetamide.

Causality: With the bulky acetamido group at C8, electrophilic attack at the sterically unencumbered C7 position is now favored over the C5 position. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent for this activated system.

Materials:

-

N-(quinolin-8-yl)acetamide

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or Acetonitrile (CH₃CN)

Procedure:

-

Dissolve N-(quinolin-8-yl)acetamide (1.0 eq) in chloroform in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (1.0 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.[4]

-

Monitor the reaction by TLC. After completion, wash the reaction mixture with water to remove succinimide.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 7-bromo-N-(quinolin-8-yl)acetamide.

Step 3: Deprotection (Hydrolysis of the Amide)

Objective: To synthesize the final target, 7-bromoquinolin-8-amine.

Causality: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amino group, yielding the desired final product.

Materials:

-

7-bromo-N-(quinolin-8-yl)acetamide

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

Procedure:

-

Suspend 7-bromo-N-(quinolin-8-yl)acetamide (1.0 eq) in a mixture of ethanol and concentrated HCl (e.g., 2:1 v/v).

-

Heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a cooled NaOH solution until the pH is basic (pH > 10).

-

The product may precipitate upon neutralization. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure 7-bromoquinolin-8-amine.

Conclusion and Outlook

While the direct synthesis of 7-bromoquinolin-8-amine from 8-aminoquinoline is an attractive, atom-economical concept, it is fraught with significant challenges in regioselectivity, leading to inseparable isomeric mixtures. For researchers requiring high purity and predictable outcomes, the proposed three-step protection-bromination-deprotection strategy offers a far more reliable and scientifically sound pathway. This method leverages fundamental principles of steric and electronic control to guide the electrophilic substitution to the desired C7 position. By understanding the underlying causality of the reaction, scientists can confidently execute this synthesis, ensuring a dependable supply of this valuable intermediate for applications in drug discovery and materials science.

References

A comprehensive, numbered list of all cited sources will be consolidated here, including full titles, source information, and verified, clickable URLs.

Sources

The Bromination of 8-Aminoquinoline: A Comprehensive Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms into the 8-aminoquinoline scaffold is a pivotal transformation in synthetic and medicinal chemistry. This modification can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity, making it a cornerstone for developing novel therapeutic agents and chemical probes. This in-depth technical guide provides a comprehensive exploration of the bromination of 8-aminoquinoline, delving into the reaction mechanism, the factors governing its regioselectivity, and a comparative analysis of established experimental protocols.

The Electrophilic Aromatic Substitution Mechanism in 8-Aminoquinoline

The bromination of 8-aminoquinoline proceeds via an electrophilic aromatic substitution (EAS) mechanism. This multi-step process is initiated by the attack of an electrophile, in this case, a polarized bromine species, on the electron-rich aromatic ring of the quinoline. The reaction is significantly influenced by the electronic properties of the 8-aminoquinoline system, particularly the interplay between the activating amino group and the deactivating effect of the quinoline's nitrogen atom.

The generally accepted mechanism for the bromination of 8-aminoquinoline with molecular bromine (Br₂) can be outlined as follows:

-

Polarization of Bromine: The bromine molecule becomes polarized as it approaches the electron-rich 8-aminoquinoline. This induced dipole creates a δ+ bromine atom that can act as an electrophile. In some cases, a Lewis acid catalyst can be used to further enhance the electrophilicity of bromine, although the highly activated nature of the 8-aminoquinoline ring often makes this unnecessary.

-

Formation of the Sigma Complex (Arenium Ion): The π electrons of the carbocyclic ring of 8-aminoquinoline attack the electrophilic bromine atom. This is the rate-determining step of the reaction, as it transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Re-aromatization: A base, which can be a solvent molecule or the bromide ion (Br⁻) formed in the previous step, abstracts a proton from the carbon atom to which the bromine has attached. This restores the aromaticity of the ring, yielding the brominated 8-aminoquinoline product and hydrobromic acid (HBr) as a byproduct.

The following diagram illustrates the general workflow of this electrophilic aromatic substitution reaction.

Caption: General workflow of the electrophilic bromination of 8-aminoquinoline.

Unraveling the Regioselectivity: The Directing Effects of the Amino Group

The position of bromination on the 8-aminoquinoline ring is not random; it is dictated by the electronic effects of the substituents. The pyridine ring of the quinoline nucleus is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack.[1] Therefore, substitution occurs on the electron-rich carbocyclic (benzene) ring.

The amino group at the C-8 position is a powerful activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, thereby stabilizing the sigma complex intermediate when the electrophile attacks at the ortho (C-7) and para (C-5) positions.

To understand this preference, we can examine the resonance structures of the sigma complexes formed upon electrophilic attack at the C-5, C-7, and for comparison, the C-6 (meta) positions:

Attack at C-5 (para to the amino group):

When the electrophile (Br⁺) attacks the C-5 position, the positive charge in the resulting sigma complex can be delocalized over three carbon atoms and, crucially, onto the nitrogen of the amino group. This fourth resonance structure, where every atom (except hydrogen) has a full octet, provides significant stabilization to the intermediate.

Attack at C-7 (ortho to the amino group):

Similarly, attack at the C-7 position also allows for the delocalization of the positive charge onto the amino group, leading to a highly stabilized intermediate.

Attack at C-6 (meta to the amino group):

In contrast, when the electrophile attacks the C-6 position, the positive charge of the sigma complex is delocalized over three carbon atoms, but it is never situated on the carbon atom bearing the amino group. Consequently, the lone pair of electrons on the nitrogen cannot participate in resonance to stabilize the positive charge. This makes the intermediate for meta substitution significantly less stable than those for ortho and para substitution.

The following diagram illustrates the stabilization of the sigma complex through resonance.

Caption: Resonance stabilization of sigma complexes in the bromination of 8-aminoquinoline.

Due to this enhanced stability of the intermediates, the activation energy for the formation of the ortho and para substituted products is lower, leading to their preferential formation. In practice, the bromination of 8-aminoquinoline often yields a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline, with the dibrominated product being favored when an excess of the brominating agent is used.[2]

Experimental Protocols: A Comparative Overview

Several methods have been reported for the bromination of 8-aminoquinoline, primarily utilizing molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The choice of reagent and reaction conditions can influence the product distribution and yield.

| Brominating Agent | Solvent(s) | Temperature | Key Observations & Outcomes | Reference(s) |

| Molecular Bromine (Br₂) | Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | Room Temperature | With ~1.5 equivalents of Br₂, a mixture of 5-bromo- and 5,7-dibromo-8-aminoquinoline is often obtained. Using >2 equivalents of Br₂ leads to the formation of 5,7-dibromo-8-aminoquinoline in high yield. The reaction is typically performed in the dark to prevent radical side reactions. | [2] |

| Molecular Bromine (Br₂) | Acetic Acid (AcOH) | Not specified | Can yield 5,7-dibromo-8-aminoquinoline in quantitative yields. | [2] |

| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) | Not specified | With 1 equivalent of NBS, 5-bromo-8-aminoquinoline can be obtained. | [2] |

| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) with LiClO₄-SiO₂ | Not specified | Yields 5,7-dibromo-8-aminoquinoline in quantitative yields. The solid support can enhance the reactivity and selectivity. | [2] |

Causality Behind Experimental Choices:

-

Choice of Brominating Agent:

-

Molecular Bromine (Br₂): A readily available and potent electrophile. Its concentration can be easily controlled to favor either mono- or di-bromination. However, it is corrosive and requires careful handling. The co-production of HBr can also affect the reaction environment.

-

N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It provides a low, constant concentration of Br₂ in the reaction mixture, which can sometimes lead to higher selectivity and fewer side products.[3] In polar solvents, NBS itself can act as an electrophile.[4] The succinimide byproduct is generally easier to remove than HBr.

-

-

Choice of Solvent:

-

Chlorinated Solvents (CHCl₃, CH₂Cl₂): These are relatively non-polar and are good at solubilizing both the starting material and the bromine. They are generally unreactive under the reaction conditions.

-

Acetic Acid (AcOH): A polar protic solvent that can facilitate the polarization of the Br-Br bond and may participate in the reaction mechanism.

-

Acetonitrile (CH₃CN): A polar aprotic solvent that is a good choice for reactions involving NBS.

-

Detailed Step-by-Step Methodology for the Synthesis of 5,7-Dibromo-8-aminoquinoline

This protocol is based on a reported procedure for the dibromination of 8-aminoquinoline using molecular bromine.[2]

Materials:

-

8-Aminoquinoline

-

Molecular Bromine (Br₂)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Apparatus for column chromatography (Alumina)

-

Eluent: Ethyl acetate/hexane mixture

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 8-aminoquinoline (1 equivalent) in distilled chloroform or dichloromethane.

-

Preparation of Bromine Solution: In a separate container, prepare a solution of molecular bromine (2.1 equivalents) in the same solvent.

-

Addition of Bromine: While stirring the 8-aminoquinoline solution at room temperature and in the dark, add the bromine solution dropwise over a period of 10 minutes.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the bromine color. The reaction is typically complete within 17-24 hours.

-

Work-up:

-

Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize the HBr formed during the reaction. Repeat the washing until the effervescence ceases.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on alumina using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 5,7-dibromo-8-aminoquinoline.

-

Potential Side Reactions and Considerations

While the bromination of 8-aminoquinoline is a relatively straightforward reaction, there are potential side reactions that can occur:

-

Over-bromination: The 8-amino group is a strong activating group, and if an excess of the brominating agent is used or the reaction is allowed to proceed for too long, there is a risk of further bromination at other positions on the quinoline ring, although this is less common for the carbocyclic ring.[5]

-

Reaction with the Amino Group: The amino group itself is nucleophilic and can potentially react with the brominating agent, especially under certain conditions, leading to the formation of N-bromoamines. However, in an acidic medium generated by HBr, the amino group is protonated, which deactivates it towards reaction with bromine.

-

Radical Reactions: If the reaction is carried out in the presence of light, radical bromination can occur, especially at any benzylic positions if the quinoline ring were to be partially saturated. Performing the reaction in the dark minimizes this possibility.[6]

By carefully controlling the stoichiometry of the reagents, the reaction temperature, and by excluding light, these side reactions can be minimized, leading to a high yield of the desired brominated 8-aminoquinoline product.

References

- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[Link]

-

Shao, C., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 155–161. [Link]

-

Leah4sci. (2014, February 9). EAS Mechanism and Sigma Complex Resonance. YouTube. [Link]

-

Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?[Link]

-

Sciencemadness Discussion Board. (2005, August 9). Aromatic bromination with NBS. [Link]

-

YouTube. (2020, November 29). 3: What's the difference between NBS and Br2?[Link]

-

Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?[Link]

Sources

- 1. reddit.com [reddit.com]

- 2. acgpubs.org [acgpubs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 7-Bromoquinolin-8-amine

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromoquinolin-8-amine, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogues, offering a robust framework for the identification and characterization of this compound.

Introduction

7-Bromoquinolin-8-amine is a substituted quinoline derivative with significant potential in various chemical syntheses. The quinoline scaffold is a prominent feature in many biologically active compounds, and the specific substitution pattern of 7-Bromoquinolin-8-amine makes it a valuable precursor for novel therapeutic agents and functional materials.[1][2] Accurate spectroscopic characterization is paramount for confirming its molecular structure and purity, ensuring the reliability of subsequent research and development. This guide will delve into the expected spectroscopic signatures of this molecule.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of 7-Bromoquinolin-8-amine. The structure, presented below, features a bicyclic aromatic system (quinoline) with a bromine atom at the 7-position and an amine group at the 8-position. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.

Figure 1: Molecular Structure of 7-Bromoquinolin-8-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 7-Bromoquinolin-8-amine, based on data from analogous compounds such as 7-bromo-8-hydroxyquinoline.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing bromine atom and quinoline nitrogen.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.8 | dd | J = 4.4, 1.6 | Deshielded by the adjacent nitrogen atom. |

| H-4 | ~8.5 | dd | J = 8.4, 1.2 | Deshielded by the nitrogen and influenced by the fused ring system. |

| H-3 | ~7.6 | dd | J = 8.4, 4.4 | Coupled to both H-2 and H-4. |

| H-6 | ~7.7 | d | J = 8.4 | ortho-coupled to H-5. |

| H-5 | ~7.1 | d | J = 8.4 | ortho-coupled to H-6. |

| -NH₂ | ~5.5 | br s | - | Broad signal due to quadrupolar relaxation and exchange with trace water. |

Rationale for Predictions: The predicted chemical shifts are extrapolated from the known data for 7-bromo-8-hydroxyquinoline.[1] The amine group in 7-Bromoquinolin-8-amine is expected to be more electron-donating than the hydroxyl group, which may cause slight upfield shifts for the protons on the bromo-substituted ring compared to the hydroxy analogue. The multiplicities and coupling constants are characteristic of the quinoline ring system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, resulting in singlets for each unique carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~148 | Adjacent to the electronegative nitrogen. |

| C-3 | ~122 | Aromatic CH. |

| C-4 | ~136 | Aromatic CH. |

| C-4a | ~138 | Bridgehead carbon. |

| C-5 | ~127 | Aromatic CH. |

| C-6 | ~133 | Aromatic CH. |

| C-7 | ~107 | Carbon bearing the bromine atom, shielded by the adjacent amine. |

| C-8 | ~142 | Carbon bearing the amine group, deshielded. |

| C-8a | ~126 | Bridgehead carbon. |

Rationale for Predictions: The predicted ¹³C NMR chemical shifts are based on data from similar 8-substituted quinolines.[1][3] The substituent effects of the bromine and amine groups are key to these assignments. The carbon attached to the electron-donating amine group (C-8) is expected to be deshielded, while the carbon attached to the bromine (C-7) will be influenced by both halogen and amine effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-Bromoquinolin-8-amine is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, and the aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine.[4][5] |

| 1650-1580 | Medium | N-H bending (scissoring) of the primary amine.[4] |

| 1600-1450 | Medium-Strong | C=C stretching of the quinoline ring. |

| 1335-1250 | Strong | C-N stretching of the aromatic amine.[4] |

| 910-665 | Broad, Strong | N-H wagging of the primary amine.[4] |

| ~800 | Strong | C-H out-of-plane bending, indicative of the substitution pattern. |

| ~550 | Medium | C-Br stretching. |

Interpretation: The presence of a primary amine is strongly indicated by the pair of N-H stretching bands and the N-H bending vibration.[4][5][6] The strong C-N stretching band further confirms the aromatic amine functionality. The exact positions of the aromatic C=C stretching and C-H bending bands can provide further confirmation of the quinoline core structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Expected Molecular Ions:

-

[M]⁺˙: m/z ≈ 222 (corresponding to ¹²C₉¹H₇⁷⁹Br¹⁴N₂)

-

[M+2]⁺˙: m/z ≈ 224 (corresponding to ¹²C₉¹H₇⁸¹Br¹⁴N₂)

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pathway:

Figure 2: Predicted Mass Spectrometry Fragmentation of 7-Bromoquinolin-8-amine.

Interpretation: The fragmentation is likely to proceed through the loss of neutral molecules such as HCN from the quinoline ring, a common fragmentation pathway for nitrogen-containing heterocycles. Loss of the bromine radical is another expected fragmentation route.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromoquinolin-8-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Data Acquisition:

-

Acquire the spectrum using an FTIR spectrometer.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic analysis of 7-Bromoquinolin-8-amine based on established principles and data from analogous compounds. The provided NMR, IR, and MS data, along with their interpretations, offer a robust framework for researchers to identify and characterize this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for reliable structural confirmation.

References

-

PubChem. 7-Bromoquinolin-8-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. ACG Publications. [Link]

-

LibreTexts Chemistry. IR: amines. [Link]

-

SpectraBase. 7-Bromo-quinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4878. MDPI. [Link]

-

Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(2), 99-112. ResearchGate. [Link]

-

PubChem. 7-Bromoquinolin-2-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

LibreTexts Chemistry. 10.7: Functional Groups and IR Tables. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

PubChem. 7-Bromo-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

Sources

The Emergence of a Scaffold: A Technical Guide to the Synthesis and Significance of 7-Bromoquinolin-8-amine

Introduction: A Legacy of Innovation in Quinoline Chemistry

The story of 7-Bromoquinolin-8-amine is not one of a singular, celebrated discovery, but rather an evolutionary tale rooted in the rich history of quinoline chemistry. The quinoline core, a bicyclic aromatic heterocycle, has been a cornerstone of medicinal chemistry for over a century, most notably in the fight against malaria. The development of the first synthetic antimalarials, such as Plasmochin in 1926, and later Primaquine, established the 8-aminoquinoline scaffold as a critical pharmacophore.[1][2] These early endeavors into modifying the quinoline ring system paved the way for the synthesis of a vast array of derivatives, including halogenated analogues like 7-Bromoquinolin-8-amine, in the quest for enhanced efficacy, reduced toxicity, and novel therapeutic applications.

This guide provides a comprehensive overview of 7-Bromoquinolin-8-amine, from its likely synthetic origins to its modern applications. We will delve into the logical design of its synthesis, provide detailed experimental protocols, and explore its significance as a versatile building block in contemporary drug discovery.

Physicochemical Properties

A foundational understanding of a molecule begins with its physical and chemical characteristics. 7-Bromoquinolin-8-amine is a solid at room temperature with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChem |

| Molecular Weight | 223.07 g/mol | [3] |

| IUPAC Name | 7-bromoquinolin-8-amine | [3] |

| CAS Number | 85656-65-1 | [3] |

Strategic Synthesis: A Multi-Step Approach

Experimental Workflow: From Quinolone-8-ol to 7-Bromoquinolin-8-amine

Caption: Proposed synthetic pathway for 7-Bromoquinolin-8-amine.

Step 1: Regioselective Bromination of Quinolin-8-ol

The initial step involves the selective bromination of quinolin-8-ol at the 7-position. The hydroxyl group at the 8-position is an activating ortho-, para-director. However, the 7-position is sterically more accessible than the 5-position, and under controlled conditions, selective bromination can be achieved.

Protocol:

-

To a stirred solution of quinolin-8-ol (1 mmol) in chloroform (10 mL), add N-bromosuccinimide (1 mmol) portion-wise at 0 °C.[4][5]

-

Slowly raise the temperature to 40 °C and continue stirring for 18 hours.[4][5]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate and hexane (1:9).[4][5]

-

Upon completion, evaporate the solvent under reduced pressure.[5]

-

Wash the crude product with water, followed by hexane and diethyl ether to yield 7-bromoquinolin-8-ol as a white solid.[4][5]

Step 2: Nitrosation of 7-Bromoquinolin-8-ol

Protocol:

-

Dissolve 7-bromoquinolin-8-ol (1 mmol) in a minimum amount of concentrated HCl (3 mL).[4]

-

Cool the solution to 0 °C and add a solution of sodium nitrite (1 mmol) in water dropwise.[4]

-

Stir the reaction mixture for 30 minutes at room temperature.[4]

-

Confirm the formation of 7-bromo-5-nitrosoquinolin-8-ol by TLC (ethyl acetate and hexane, 2:8).[4]

-

Pour the reaction mixture into ice water and filter to collect the residue.[4]

-

Purify the product by washing with hexane and diethyl ether to obtain an orange-red solid.[4]

Step 3: Reduction of the Nitroso Group

Protocol:

-

To a solution of 7-bromo-5-nitrosoquinolin-8-ol (1 mmol) in a 1:1 mixture of THF and water (10 mL), add sodium dithionite (Na₂S₂O₄, 1 mmol) in portions at 0 °C.[4]

-

Stir the resulting mixture for 1 hour.[4]

-

Monitor the formation of 5-amino-7-bromoquinolin-8-ol by TLC (ethyl acetate and hexane, 2:8).[4]

-

Quench the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate.[4]

Step 4: Hypothetical Deamination to Yield 7-Bromoquinolin-8-amine

This final step to produce the target molecule from 5-amino-7-bromoquinolin-8-ol is a logical, though not explicitly detailed in the search results for this specific transformation, deamination reaction. This would involve diazotization of the 5-amino group followed by reductive removal of the diazonium group.

Conceptual Protocol:

-

Dissolve 5-amino-7-bromoquinolin-8-ol in a suitable acidic medium (e.g., sulfuric acid).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite to form the diazonium salt.

-

Introduce a reducing agent, such as hypophosphorous acid (H₃PO₂), to the diazonium salt solution to effect the removal of the diazonium group and yield 7-Bromoquinolin-8-amine.

The Role of 7-Bromoquinolin-8-amine in Modern Research

While the historical context of 7-Bromoquinolin-8-amine is intertwined with the broader development of 8-aminoquinolines for antimalarial applications, its contemporary utility lies in its role as a versatile intermediate in the synthesis of more complex molecules. The presence of the bromine atom and the amino group provides two reactive handles for further chemical modifications.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 7-position. The amino group can be readily acylated, alkylated, or used as a directing group for further functionalization of the quinoline ring.[6]

This dual reactivity makes 7-Bromoquinolin-8-amine a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs targeting a wide range of diseases.

Future Directions

The exploration of the chemical space around the 7-Bromoquinolin-8-amine scaffold is far from complete. Future research will likely focus on:

-

Development of novel synthetic methodologies: More efficient and scalable syntheses of 7-Bromoquinolin-8-amine and its derivatives are always in demand.

-

Exploration of new therapeutic applications: The inherent biological activity of the 8-aminoquinoline core suggests that derivatives of 7-Bromoquinolin-8-amine may possess activities beyond antimalarial effects, including anticancer, antibacterial, and antiviral properties.[7]

-

Application in materials science: The rigid, planar structure of the quinoline ring system makes it an attractive candidate for incorporation into novel organic electronic materials.

Conclusion

7-Bromoquinolin-8-amine stands as a testament to the enduring legacy of quinoline chemistry. While its own "discovery" may be a footnote in the history of medicinal chemistry, its importance as a synthetic intermediate continues to grow. The logical and well-established synthetic routes to this compound, coupled with its versatile reactivity, ensure its continued relevance in the hands of researchers and scientists dedicated to the advancement of drug development and materials science.

References

-

Wikipedia. 8-Aminoquinoline. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

Krishna, P., & Sravani, G. (2019). Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 1035-1041. [Link]

-

Howes, R. E., & Bhatt, S. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Microbiology Spectrum, 7(4), 10.1128/microbiolspec.AME-0003-2019. [Link]

-

PubChem. 7-Bromoquinolin-8-amine. [Link]

-

Pharmacy 180. 8-Amino quinolines. [Link]

Sources

- 1. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. 7-Bromoquinolin-8-amine | C9H7BrN2 | CID 12846626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into 7-Bromoquinolin-8-amine: A Keystone for Advanced Drug Discovery

Abstract

7-Bromoquinolin-8-amine, a halogenated derivative of the privileged 8-aminoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and drug development.[1] Its unique electronic and structural characteristics, conferred by the strategic placement of the bromine atom and the amino group, make it a compelling candidate for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive theoretical analysis of 7-Bromoquinolin-8-amine, leveraging computational chemistry to elucidate its fundamental properties. By examining its electronic structure, spectroscopic signatures, and reactivity, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and exploiting the therapeutic potential of this versatile molecule. While direct theoretical studies on 7-Bromoquinolin-8-amine are limited, this guide synthesizes data from closely related bromoquinolines and 8-aminoquinoline derivatives to present a cohesive and insightful analysis.

Introduction: The Significance of the 8-Aminoquinoline Scaffold